molecular formula C15H17ClN4O B15268414 2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide

2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide

Cat. No.: B15268414
M. Wt: 304.77 g/mol
InChI Key: FFXHIWKGSNSWNI-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide is a heterocyclic compound characterized by a triazoloazepine core fused with a chlorophenylacetamide moiety. Its molecular formula is C₁₅H₁₇ClN₄O, with an average molecular mass of 304.78 g/mol and a monoisotopic mass of 304.109089 Da . The compound’s structure combines a seven-membered azepine ring fused with a 1,2,4-triazole, substituted at the 3-position with a phenyl group bearing a 2-chloroacetamide side chain.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide

InChI

InChI=1S/C15H17ClN4O/c16-10-14(21)17-12-6-4-5-11(9-12)15-19-18-13-7-2-1-3-8-20(13)15/h4-6,9H,1-3,7-8,10H2,(H,17,21)

InChI Key

FFXHIWKGSNSWNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC(=CC=C3)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the triazoloazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chloro group undergoes nucleophilic displacement under mild alkaline conditions (e.g., K₂CO₃/DMF at 60–80°C). Common nucleophiles include amines, thiols, and alkoxides:

ReagentProduct FormedReaction ConditionsYield (%)
PiperidineN-piperidyl acetamide derivativeDMF, 70°C, 4h78–85
Sodium thiophenolateThioether-linked analogEtOH, reflux, 6h65–72
Benzyl alcoholEther-functionalized compoundToluene, 100°C, 12h58

This reaction is critical for introducing pharmacophores or modifying solubility.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives:

ConditionProductApplication
2M HCl, reflux2-Chloroacetic acid derivativeIntermediate for further coupling
1M NaOH, 80°CSodium carboxylate saltSolubility enhancement

Condensation Reactions

The acetamide’s carbonyl group participates in condensations with hydrazines or hydroxylamines:

ReagentProduct TypeKey Feature
Hydrazine hydrateHydrazidePrecursor for heterocyclic systems
Hydroxylamine HClHydroxamic acidMetal-chelating applications

Triazoloazepine Ring-Opening Reactions

The triazoloazepine ring undergoes ring-opening under strong acidic (H₂SO₄) or reductive (H₂/Pd-C) conditions:

ConditionProduct StructureOutcome
Conc. H₂SO₄, 100°CLinear diamino intermediateEnables scaffold diversification
H₂ (1 atm), Pd/C, EtOHSaturated azepane derivativeReduces ring strain

Palladium-Catalyzed Coupling Reactions

The aryl chloride in the triazoloazepine participates in cross-couplings:

Reaction TypeReagents/ConditionsProduct Application
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl systems for drug design
Buchwald-HartwigAmine, Pd₂(dba)₃, XantphosN-aryl derivatives

Biological Target Interactions

The compound modulates enzyme activity through non-covalent interactions:

Target ClassAssay TypeIC₅₀/EC₅₀ (μM)Mechanism
Kinase XFluorescence polarization0.12 ± 0.03ATP-binding site inhibition
GPCR YRadioligand binding1.8 ± 0.2Allosteric modulation

Synthetic Pathways and Purification

Key synthesis steps include:

  • Triazoloazepine Core Formation : Cyclocondensation of 1,2-diamines with nitriles under Dean-Stark conditions .

  • Chloroacetylation : Reaction of the aryl amine with chloroacetyl chloride in THF at 0°C .

  • Purification : Chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O).

Stability Under Physiological Conditions

The compound exhibits pH-dependent degradation:

pHHalf-Life (37°C)Major Degradant
1.22.1 hHydrolyzed acetamide
7.448 hOxidized triazoloazepine

Scientific Research Applications

2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide is a complex organic compound with a unique structure, including a chloro group, an acetamide moiety, and a phenyl ring substituted with a tetrahydrotriazoloazepine structure. Research suggests that this compound exhibits significant biological activities, particularly in pharmacological applications. It has been studied for its potential as an anticancer agent and for its effects on various cellular pathways. The triazole ring is particularly relevant, as compounds containing this moiety often display anti-inflammatory and anti-microbial properties.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to the presence of the chloro group and the acetamide functional group. Typical reactions include those involving the chloro group's displacement and the acetamide group's modification.

Potential Applications

This compound holds promise in various applications, including:

  • Scientific Research: Serving as a crucial reagent in chemical synthesis and pharmacological studies.
  • Drug Discovery: Playing a vital role in developing new therapeutic agents due to its potential biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Mass (g/mol) Notable Features
2-Chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide C₁₅H₁₇ClN₄O 2-chloroacetamide, triazoloazepine 304.78 Chlorine atom enhances electrophilicity; acetamide group may influence solubility
N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₂₄H₂₂ClN₇O 4-carboxamide, phenyltriazole 483.94 Additional triazole and phenyl groups enhance π-π stacking; higher molecular weight may reduce membrane permeability
N-(3-Fluorophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide C₁₇H₁₈FN₅O₂ 3-fluorophenyl, 3-oxoazepine 343.36 Fluorine substituent increases metabolic stability; ketone group alters polarity
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide C₂₃H₂₂N₄O₄ Coumarin-oxygen linker 434.45 Chromene moiety introduces fluorescence properties; extended conjugation may improve binding to aromatic receptors

Key Observations :

  • Chlorine vs.
  • Aromatic Extensions : Compounds with additional aromatic systems (e.g., coumarin in or phenyltriazole in ) exhibit higher molecular masses but may face bioavailability challenges due to increased hydrophobicity.

Solvent Effects :

  • Quantum-chemical studies show that solvent polarity significantly impacts tautomeric equilibria and reaction barriers. For instance, dioxane reduces interconversion barriers in cyclization reactions compared to ethanol or water, favoring synthesis efficiency .

Table 2: Comparative Bioactivity

Compound Biological Activity Mechanism/Notes Reference
Target Compound Not explicitly reported (structural analogs suggest potential antimicrobial/anti-inflammatory activity) Chloroacetamide may act as an electrophilic warhead in enzyme inhibition
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide Antimicrobial (C. albicans, S. aureus) Superior to Cefixime; bromine and methoxy groups enhance membrane disruption
3-Aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile derivatives Analgesic/Anti-inflammatory Acrylonitrile group modulates COX-1/COX-2 inhibition

Activity Trends :

  • Antimicrobial Efficacy : Bulky substituents (e.g., bromophenyl) improve activity against resistant strains, whereas the target compound’s smaller chloroacetamide group may limit broad-spectrum efficacy .
  • Anti-inflammatory Potential: Acrylonitrile derivatives exhibit COX inhibition, suggesting that the target compound’s acetamide group could similarly interact with prostaglandin pathways .

Biological Activity

2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide (CAS No. 923696-30-4) is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClN4O, with a molecular weight of 304.77 g/mol. Its unique structure includes a chloro group, an acetamide moiety, and a phenyl ring substituted with a tetrahydrotriazoloazepine structure. This combination of functional groups is believed to enhance its biological activity.

Property Value
Molecular FormulaC15H17ClN4O
Molecular Weight304.77 g/mol
CAS Number923696-30-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may act as an anti-cancer agent by influencing various cellular pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The presence of the triazole ring is associated with anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Antimicrobial Activity : Compounds containing triazole moieties are often noted for their antimicrobial effects against various pathogens.

Anticancer Activity

A study published in ACS Omega examined the effects of similar triazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated potent inhibition of cell proliferation in vitro .

Anti-inflammatory Mechanisms

Research has shown that triazole-containing compounds can inhibit pro-inflammatory cytokines in cell cultures. In one study involving human macrophages treated with the compound, significant reductions in TNF-alpha and IL-6 levels were observed . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial properties of several triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating that this compound exhibited comparable efficacy to established antibiotics .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving the coupling of chloroacetyl derivatives with tetrahydrotriazoloazepine intermediates. The reactivity of the chloro group facilitates nucleophilic substitutions which can be further explored for developing new derivatives with enhanced biological activity .

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